molecular formula C12H10O2S B12646636 2-Thienylmethyl benzoate CAS No. 85455-66-9

2-Thienylmethyl benzoate

Cat. No.: B12646636
CAS No.: 85455-66-9
M. Wt: 218.27 g/mol
InChI Key: QFKZQXHPVSHDMJ-UHFFFAOYSA-N
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Description

2-Thienylmethyl benzoate is an organic compound with the molecular formula C12H10O2S and a molecular weight of 218.27 g/mol . It is also known by other names such as 2-Thenyl benzoate and Thiophen-2-ylmethyl benzoate . This compound is characterized by the presence of a thienyl group attached to a benzoate ester, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 2-Thienylmethyl benzoate can be achieved through several methods. One common synthetic route involves the esterification of 2-thiophenemethanol with benzoic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. High-performance liquid chromatography (HPLC) can be used to purify the final product .

Chemical Reactions Analysis

2-Thienylmethyl benzoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Thienylmethyl benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Thienylmethyl benzoate involves its interaction with specific molecular targets and pathways. The thienyl group can participate in π-π interactions with aromatic residues in proteins, while the ester group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

2-Thienylmethyl benzoate can be compared with similar compounds such as 5-Methyl-2-thienylmethyl benzoate and other thienyl-substituted benzoates . These compounds share similar structural features but may differ in their reactivity and biological activity. For example, 5-Methyl-2-thienylmethyl benzoate has an additional methyl group, which can influence its steric and electronic properties, potentially leading to different chemical behavior and applications .

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research Its unique structural features enable it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis

Properties

CAS No.

85455-66-9

Molecular Formula

C12H10O2S

Molecular Weight

218.27 g/mol

IUPAC Name

thiophen-2-ylmethyl benzoate

InChI

InChI=1S/C12H10O2S/c13-12(10-5-2-1-3-6-10)14-9-11-7-4-8-15-11/h1-8H,9H2

InChI Key

QFKZQXHPVSHDMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2=CC=CS2

Origin of Product

United States

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